molecular formula C18H16N4O3S B2839116 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1210509-96-8

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2839116
CAS No.: 1210509-96-8
M. Wt: 368.41
InChI Key: SOLFHPKRUGFEBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide”, has a molecular formula of C21H16N2O3S and a molecular weight of 376.43.

Scientific Research Applications

Synthesis and Pharmacological Activities

Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds derived from precursors like visnaginone and khellinone, leading to the development of compounds with anti-inflammatory and analgesic properties. These synthesized compounds have been evaluated for their cyclooxygenase inhibition and show promising COX-2 selectivity and analgesic activity, highlighting the compound's role in medicinal chemistry for anti-inflammatory drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Antitumor Activities : Another study focused on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the compound's utility in generating new derivatives with potential antitumor activities, contributing to the search for novel cancer therapies (Hassan, Hafez, & Osman, 2014).

Antibacterial Agents : The design and synthesis of benzothiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. This research indicates the compound's potential in the development of novel antibacterial agents, addressing the need for new treatments due to antibiotic resistance (Palkar et al., 2017).

Synthetic Organic Chemistry Applications

Chemical Synthesis Techniques : Studies have also delved into advanced synthetic techniques, such as the synthesis of analogs to known pharmaceuticals, demonstrating the compound's relevance in synthetic organic chemistry. These techniques enable the creation of novel compounds with potentially improved pharmacological profiles, aiding in the discovery of new drugs with enhanced efficacy and safety profiles (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Novel Heterocyclic Compounds : The utility of 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride in synthesizing new polycyclic heteroaromatic compounds showcases the compound's role in the development of diverse chemical entities. These entities have potential applications in various fields of chemistry and pharmacology, further expanding the compound's scientific research applications (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Mechanism of Action

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10-8-22(2)21-15(10)17(23)20-18-19-12(9-26-18)14-7-11-5-4-6-13(24-3)16(11)25-14/h4-9H,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLFHPKRUGFEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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